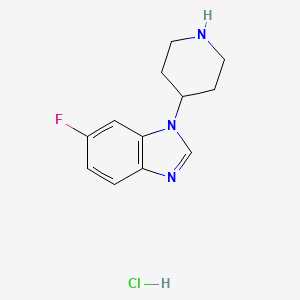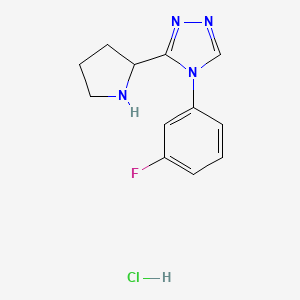
Tert-butyl 3-amino-3-(3-fluorobenzyl)pyrrolidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 3-amino-3-(3-fluorobenzyl)pyrrolidine-1-carboxylate: is a chemical compound with the molecular formula C16H23FN2O2 and a molecular weight of 294.36 g/mol . This compound is notable for its structural complexity, which includes a pyrrolidine ring, a fluorobenzyl group, and a tert-butyl ester. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-amino-3-(3-fluorobenzyl)pyrrolidine-1-carboxylate typically involves the reaction of di-tert-butyl dicarbonate with 3-aminopyrrolidine . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the use of solvents such as chloroform and reagents like sodium hydroxide to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of flow microreactor systems has been developed to introduce the tert-butoxycarbonyl group into various organic compounds efficiently . This method is more versatile and can be scaled up for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions: Tert-butyl 3-amino-3-(3-fluorobenzyl)pyrrolidine-1-carboxylate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the amino and fluorobenzyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and alkylating agents are commonly employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted compounds.
Applications De Recherche Scientifique
Chemistry: In chemistry, tert-butyl 3-amino-3-(3-fluorobenzyl)pyrrolidine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules
Biology: The compound is used in biological research to study its effects on different biological systems. It can be used to investigate the interactions between small molecules and biological targets.
Medicine: In medicine, this compound is explored for its potential therapeutic applications. Its structural features make it a candidate for drug development, particularly in the design of new pharmaceuticals.
Industry: Industrially, the compound is used in the synthesis of various chemicals and materials. Its versatility allows it to be employed in the production of polymers, resins, and other industrial products.
Mécanisme D'action
The mechanism of action of tert-butyl 3-amino-3-(3-fluorobenzyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Tert-butyl 3-aminopyrrolidine-1-carboxylate: This compound shares a similar pyrrolidine structure but lacks the fluorobenzyl group.
Tert-butyl 3-amino-3-(methylamino)pyrrolidine-1-carboxylate: This compound has a similar structure but with a different substituent at the amino group.
Uniqueness: Tert-butyl 3-amino-3-(3-fluorobenzyl)pyrrolidine-1-carboxylate is unique due to the presence of the fluorobenzyl group, which imparts distinct chemical and biological properties. This makes it valuable for specific applications where fluorine substitution is beneficial.
Propriétés
IUPAC Name |
tert-butyl 3-amino-3-[(3-fluorophenyl)methyl]pyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23FN2O2/c1-15(2,3)21-14(20)19-8-7-16(18,11-19)10-12-5-4-6-13(17)9-12/h4-6,9H,7-8,10-11,18H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZNNHWXBXOPNRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)(CC2=CC(=CC=C2)F)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23FN2O2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.36 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl 8-oxo-2,6,9-triazaspiro[4.6]undecane-2-carboxylate](/img/structure/B8219514.png)


![2,6,10-Triazaspiro[4.6]undecan-9-one dihydrochloride](/img/structure/B8219529.png)
![2,7,11-Triazaspiro[5.6]dodecan-12-one dihydrochloride](/img/structure/B8219533.png)




![Tert-butyl 3-amino-3-[(2-fluorophenyl)methyl]pyrrolidine-1-carboxylate](/img/structure/B8219563.png)
![tert-butyl N-{3-[(3-fluorophenyl)methyl]pyrrolidin-3-yl}carbamate](/img/structure/B8219577.png)
![Tert-butyl 3-amino-3-[(4-fluorophenyl)methyl]pyrrolidine-1-carboxylate](/img/structure/B8219579.png)
![1-{1-[(2-fluorophenyl)methyl]-1H-imidazol-2-yl}methanamine hydrochloride](/img/structure/B8219581.png)
